H-Gly-Trp-OH

描述

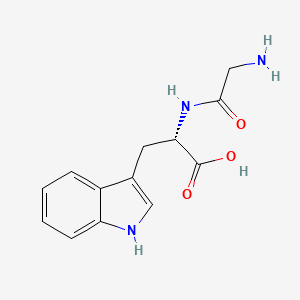

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHCSUXXECOXOY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315473 | |

| Record name | Glycyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Glycyltryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2390-74-1 | |

| Record name | Glycyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-glycyltryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35BKX0QF16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties and Structure of H-Gly-Trp-OH

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of the dipeptide this compound, also known as Glycyl-L-tryptophan. Composed of glycine (B1666218) and L-tryptophan, this molecule serves as a valuable model for studying the fundamental characteristics of peptides containing aromatic residues. This document details its physicochemical properties, spectroscopic data, and standardized experimental protocols for its synthesis, purification, and analysis. While specific signaling pathways for the dipeptide itself are not extensively documented, this guide explores the well-established metabolic pathways of its constituent amino acid, tryptophan, which provide the primary biological context for its activity.

Chemical Structure and Identifiers

This compound is a dipeptide formed from a glycine residue and an L-tryptophan residue linked by a peptide bond.[1] The structure features a free amino group at the glycine N-terminus and a free carboxyl group at the tryptophan C-terminus.

Table 1: Structural Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | [1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)CN | [1] |

| InChI | InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1 | [1] |

| InChIKey | AJHCSUXXECOXOY-NSHDSACASA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are influenced by the simple, flexible glycine residue and the bulky, aromatic indole (B1671886) side chain of tryptophan.

Table 2: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O₃ | [3] |

| Molecular Weight | 261.28 g/mol | [1][3] |

| CAS Number | 2390-74-1 | [2][3] |

| Melting Point | Decomposes around 233 °C (Estimated) | [4] |

| Solubility in Water | Soluble | [5] |

| Solubility in Ethanol | Sparingly soluble | [4] |

| Solubility in DMSO | Soluble | [4] |

| pKa (α-carboxyl) | ~2.3 - 3.7 (Estimated) | [4] |

| pKa (α-amino) | ~8.0 - 9.6 (Estimated) | [4] |

| XLogP3 | -2.9 (Computed) | [4] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of both glycine and tryptophan. Aromatic protons from the indole ring of tryptophan would appear in the downfield region (approximately 7-8 ppm).[4] The α-protons of the amino acid residues are typically observed between 3.5 and 4.5 ppm.[4]

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons of the peptide bond and the C-terminal carboxyl group in the 170-180 ppm range.[4] Aromatic carbons from the tryptophan indole ring resonate between 110 and 140 ppm, while the α-carbons are found around 40-60 ppm.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and sequence of the peptide. For this compound, with a monoisotopic mass of approximately 261.11 Da, the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 262.12 in an ESI-MS spectrum.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key absorptions include:

-

O-H stretch: A broad band from 3300-2500 cm⁻¹ from the carboxylic acid.[6]

-

N-H stretch: A medium band around 3300-3500 cm⁻¹ from the amine and amide groups.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for sp³ C-H and just above 3000 cm⁻¹ for sp² C-H (aromatic).[7]

-

C=O stretch: A strong band from the carbonyl groups of the peptide bond and carboxylic acid, typically appearing between 1630 and 1760 cm⁻¹.[6]

-

C=C stretch: Bands for the aromatic ring around 1600-1450 cm⁻¹.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through solution-phase or solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for synthesis and purification of this compound.

Solution-Phase Synthesis Protocol

This protocol is adapted from established methods for dipeptide synthesis.[8]

-

Materials : Nα-Boc-Glycine (Boc-Gly-OH), L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl), N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Lithium hydroxide (B78521) (LiOH).

-

Peptide Coupling :

-

Dissolve Boc-Gly-OH (1.0 eq), HOBt (1.1 eq) in anhydrous DMF.

-

In a separate flask, dissolve H-Trp-OMe·HCl (1.0 eq) in DMF and neutralize with DIPEA (2.2 eq) at 0°C.

-

Add the neutralized tryptophan solution to the glycine solution.

-

Slowly add DIC (1.1 eq) to the mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Filter the reaction to remove diisopropylurea byproduct and concentrate the filtrate.

-

Purify the crude Boc-Gly-Trp-OMe by silica (B1680970) gel chromatography.

-

-

Boc Deprotection :

-

Dissolve the purified protected dipeptide in a solution of 25-50% TFA in DCM.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Concentrate the mixture under reduced pressure to remove TFA and DCM.

-

-

Ester Hydrolysis (Saponification) :

-

Dissolve the resulting ester in a mixture of THF/water.

-

Cool to 0°C and add LiOH (1.5 eq) dissolved in water.

-

Stir until the reaction is complete (monitored by TLC).

-

Neutralize the reaction with 1N HCl and concentrate to obtain the crude this compound.

-

RP-HPLC Purification Protocol

-

Sample Preparation : Dissolve the crude peptide in Mobile Phase A (e.g., 0.1% TFA in water) to a concentration of 1-5 mg/mL.

-

HPLC Method :

-

Column : Preparative C18, 5 or 10 µm particle size.

-

Mobile Phase A : 0.1% TFA in Water.

-

Mobile Phase B : 0.1% TFA in Acetonitrile.

-

Flow Rate : Dependent on column diameter (e.g., 10-20 mL/min).

-

Detection : UV at 220 nm and 280 nm (for the tryptophan indole ring).

-

Gradient : A linear gradient from 5% to 50% Mobile Phase B over 30-60 minutes is a common starting point.[4]

-

-

Post-Purification :

-

Collect fractions corresponding to the main product peak.

-

Confirm the purity of fractions using analytical HPLC.

-

Pool pure fractions and lyophilize to obtain the final product as a white powder.

-

Analytical Characterization Protocols

Mass Spectrometry (ESI-MS/MS)

-

Objective : To confirm the molecular weight and sequence of the peptide.

-

Sample Preparation : Dissolve the purified peptide in a water/acetonitrile/formic acid mixture (e.g., 50:50:0.1 v/v/v) to a concentration of 1-10 pmol/µL.[9]

-

Instrumentation : Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.[9]

-

Data Acquisition :

-

Data Analysis : Analyze the product ion spectrum for characteristic b- and y-ions that confirm the Gly-Trp sequence.

NMR Spectroscopy (¹H and ¹³C)

-

Objective : To confirm the covalent structure and chemical environment of all atoms.

-

Sample Preparation : Dissolve 1-5 mg of the purified peptide in 0.5-0.7 mL of a deuterated solvent such as D₂O or DMSO-d₆.[9]

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire standard 1D ¹H and ¹³C spectra. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.

-

Data Analysis : Assign proton and carbon signals to the specific atoms in the this compound structure.[9]

Biological Context and Signaling Pathways

As a dipeptide, this compound is primarily involved in general peptide metabolism as an intermediate in protein synthesis or degradation.[4] Direct evidence for specific signaling roles of this compound is limited. However, the biological activity of its constituent amino acid, L-tryptophan, is extensively studied. Tryptophan is an essential amino acid and a precursor to several critical bioactive molecules.[10] Its metabolism follows three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway (mediated by gut microbiota).[11] Understanding these pathways provides the most relevant biological context for this compound.

The two main metabolic pathways for tryptophan in humans are the Kynurenine and Serotonin pathways.

-

Kynurenine Pathway : This is the major route for tryptophan catabolism, accounting for over 95% of its degradation.[12] This pathway produces several neuroactive metabolites, such as kynurenic acid (a neuroprotectant) and quinolinic acid (a potential neurotoxin).[13][14] Dysregulation of the kynurenine pathway is implicated in various neurological and inflammatory diseases.[12][15]

-

Serotonin Pathway : A smaller fraction of tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[11] This process is initiated by the enzyme tryptophan hydroxylase.[11] Serotonin plays a crucial role in regulating mood, sleep, and appetite.

Caption: Major metabolic pathways of L-Tryptophan.

Conclusion

This compound is a simple dipeptide with distinct physicochemical properties conferred by its glycine and tryptophan constituents. This guide provides a detailed summary of its chemical structure, properties, and robust protocols for its synthesis, purification, and analytical characterization. While direct biological signaling roles are not well-defined, its relevance is understood through the critical metabolic pathways of L-tryptophan. This document serves as a foundational resource for researchers in biochemistry, medicinal chemistry, and drug development investigating the properties and potential applications of tryptophan-containing peptides.

References

- 1. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [synhet.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 20762-32-7: H-Gly-Gly-Trp-OH | CymitQuimica [cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [researchrepository.ul.ie]

- 14. mdpi.com [mdpi.com]

- 15. researchportal.port.ac.uk [researchportal.port.ac.uk]

An In-depth Technical Guide to the Synthesis of Glycyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-tryptophan (Gly-Trp), a dipeptide composed of glycine (B1666218) and L-tryptophan, serves as a valuable building block in peptide chemistry and holds potential as a bioactive molecule. Its synthesis is a fundamental process in the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the primary synthetic pathways for Glycyl-L-tryptophan, encompassing both chemical and enzymatic methodologies. Detailed experimental protocols, quantitative data, and characterization techniques are presented to equip researchers with the necessary knowledge for its efficient synthesis and analysis. Furthermore, this guide explores the potential, though currently limited, understanding of the biological roles and signaling pathways associated with this dipeptide.

Introduction

Glycyl-L-tryptophan is a dipeptide with the IUPAC name (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid.[1][2] As a component of larger peptides and proteins, its synthesis is of significant interest in the fields of biochemistry, pharmacology, and drug development. The unique properties of the tryptophan indole (B1671886) side chain, including its hydrophobicity and ability to engage in π-π stacking and hydrogen bonding, make peptides containing this residue crucial for molecular recognition and biological activity.[3] This guide will delve into the core methodologies for synthesizing Glycyl-L-tryptophan, focusing on solution-phase and solid-phase chemical synthesis, as well as emerging enzymatic approaches.

Chemical Synthesis of Glycyl-L-tryptophan

The chemical synthesis of Glycyl-L-tryptophan, like all peptide synthesis, relies on the formation of an amide bond between the carboxyl group of glycine and the amino group of L-tryptophan. To ensure the correct sequence and prevent unwanted side reactions, protecting groups are employed for the amino and carboxyl termini, as well as for the reactive indole side chain of tryptophan.[4][5][6]

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis offers flexibility and is suitable for both small and large-scale production.[6][7] The general strategy involves the protection of the N-terminus of glycine and the C-terminus of L-tryptophan, followed by a coupling reaction in an appropriate solvent.

Logical Workflow for Solution-Phase Synthesis:

Materials:

-

Boc-Gly-OH (N-tert-butyloxycarbonyl-glycine)

-

L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (B78521) (LiOH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Coupling Reaction:

-

Dissolve Boc-Gly-OH (1.0 eq), H-Trp-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.

-

Cool the mixture to 0°C in an ice bath.

-

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

-

Add EDC·HCl (1.1 eq) to the reaction mixture and stir at 0°C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of Protected Dipeptide:

-

Dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude Boc-Gly-Trp-OMe by column chromatography on silica (B1680970) gel.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the purified Boc-Gly-Trp-OMe in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl and extract with EtOAc.

-

Dry the organic layer and concentrate to obtain Boc-Gly-Trp-OH.

-

-

N-terminal Deprotection:

-

Dissolve the Boc-Gly-Trp-OH in a solution of TFA in DCM (e.g., 25-50% v/v).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the crude Glycyl-L-tryptophan.

-

Collect the solid by filtration and dry under vacuum.

-

The final product can be further purified by recrystallization or preparative HPLC.

-

| Parameter | Value |

| Coupling Reagents | EDC/HOBt |

| Base | DIPEA |

| Solvent | DMF |

| Reaction Time (Coupling) | 12-24 hours |

| Typical Yield Range (after purification) | 70-85%[8] |

| Table 1: Quantitative data for a typical solution-phase peptide coupling reaction. |

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis due to its efficiency and ease of automation.[5][9] The peptide is assembled stepwise on an insoluble polymer resin, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

Workflow for Solid-Phase Synthesis (Fmoc Strategy):

Materials:

-

Fmoc-Trp(Boc)-Wang resin

-

Fmoc-Gly-OH

-

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF in a solid-phase synthesis vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF and add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Glycine Coupling:

-

In a separate vial, pre-activate Fmoc-Gly-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the freshly prepared cleavage cocktail to the resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

| Parameter | Value |

| Resin Type | Wang Resin |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Fmoc Deprotection | 20% Piperidine in DMF |

| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5) |

| Typical Purity (after HPLC) | >95% |

| Table 2: Quantitative parameters for Fmoc-based solid-phase peptide synthesis. |

Enzymatic Synthesis of Glycyl-L-tryptophan

Enzymatic peptide synthesis offers several advantages over chemical methods, including mild reaction conditions, high stereospecificity, and the avoidance of toxic reagents and protecting groups.[10] While the direct enzymatic synthesis of Glycyl-L-tryptophan is not as well-documented as that of its constituent amino acid, L-tryptophan, proteases and ligases represent promising catalysts.

Protease-Catalyzed Synthesis

Under specific conditions (e.g., in organic co-solvents or frozen aqueous solutions), the equilibrium of protease-catalyzed reactions can be shifted from hydrolysis to synthesis.[10] Papain, a cysteine protease, has been used for the stepwise synthesis of a pentapeptide containing a Gly-Trp linkage.[10]

Chemoenzymatic Synthesis Workflow:

Materials:

-

Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

-

L-Tryptophan

-

Papain (immobilized or free)

-

Buffer solution (e.g., citrate-phosphate buffer)

-

Organic co-solvent (e.g., acetonitrile (B52724) or 1,4-dioxane)

Procedure:

-

Reaction Setup:

-

Dissolve L-Tryptophan in the chosen buffer system. The pH should be optimized for the specific enzyme (typically slightly alkaline for synthesis).

-

Add the organic co-solvent to the desired concentration (e.g., 50% v/v).

-

Add H-Gly-OEt·HCl to the reaction mixture.

-

Initiate the reaction by adding papain.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Monitor the formation of Glycyl-L-tryptophan over time using HPLC.

-

-

Product Isolation and Purification:

-

Stop the reaction by denaturing the enzyme (e.g., by adding acid or heating).

-

Remove the precipitated enzyme by centrifugation or filtration.

-

Purify the Glycyl-L-tryptophan from the supernatant using chromatographic techniques such as ion-exchange chromatography or RP-HPLC.

-

| Parameter | Value |

| Enzyme | Papain, α-Chymotrypsin |

| Acyl Donor | Glycine ester |

| Nucleophile | L-Tryptophan |

| Reaction Medium | Aqueous-organic co-solvent |

| Potential Yield | Highly variable, dependent on optimization |

| Table 3: Key parameters for protease-catalyzed dipeptide synthesis. |

Characterization of Glycyl-L-tryptophan

The identity and purity of synthesized Glycyl-L-tryptophan must be confirmed using analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the dipeptide.[2][11] For Glycyl-L-tryptophan (C₁₃H₁₅N₃O₃), the expected monoisotopic mass is 261.11 Da. In electrospray ionization (ESI-MS), the protonated molecular ion [M+H]⁺ would be observed at m/z 262.12. Tandem MS (MS/MS) can be used to confirm the sequence by analyzing the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of the atoms.[1][12][13] The chemical shifts of the protons and carbons are unique to the molecule's structure.

Biological Activity and Signaling Pathways

Direct experimental data on the specific biological activities and signaling pathways of the Glycyl-L-tryptophan dipeptide are limited.[14] Much of its potential bioactivity is inferred from its constituent amino acids.[14] Dipeptides are absorbed in the intestine via peptide transporters like PEPT1 and can be hydrolyzed into their constituent amino acids, which then exert their known physiological effects.[15]

-

Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin. It is also metabolized via the kynurenine (B1673888) pathway, which is involved in immune regulation.[16]

-

Glycine acts as an inhibitory neurotransmitter in the central nervous system and has been shown to have anti-inflammatory and cytoprotective effects.[14]

It is plausible that the dipeptide itself could have unique biological activities, potentially interacting with specific receptors or transporters, but this remains an area for further investigation.[14][17][18]

Conclusion

The synthesis of Glycyl-L-tryptophan can be effectively achieved through both chemical and enzymatic methods. Solid-phase peptide synthesis offers a streamlined and efficient approach for laboratory-scale synthesis, while solution-phase methods are adaptable for larger-scale production. Chemoenzymatic synthesis is a promising green alternative, though it requires further optimization for this specific dipeptide. A thorough characterization using mass spectrometry and NMR is essential to confirm the structure and purity of the final product. While the direct biological signaling roles of Glycyl-L-tryptophan are not yet well-defined, its synthesis is a critical step for its inclusion in novel peptide-based therapeutics and for future investigations into its potential unique bioactivities. This guide provides a foundational framework for researchers to synthesize and study this important dipeptide.

References

- 1. GLYCYL-L-TRYPTOPHAN(2390-74-1) 13C NMR [m.chemicalbook.com]

- 2. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. hmdb.ca [hmdb.ca]

- 13. L-Tryptophan(73-22-3) 1H NMR spectrum [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

- 16. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptide interactions with G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of H-Gly-Trp-OH in vivo

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific in vivo biological roles of the dipeptide H-Gly-Trp-OH is limited in publicly available scientific literature. This guide synthesizes information on its intestinal absorption, the well-documented bioactivities of its constituent amino acids, Glycine (B1666218) and Tryptophan, and general principles of peptide pharmacology to provide a comprehensive overview of its potential physiological significance.

Introduction to this compound

This compound, or Glycyl-L-tryptophan, is a dipeptide composed of the amino acids glycine and L-tryptophan.[1] As a product of protein digestion, its primary and most well-documented in vivo role is related to its absorption in the small intestine and its function as a carrier for the essential amino acid tryptophan.[2] Once absorbed, it is hydrolyzed into its constituent amino acids, which then enter their respective metabolic pathways.[3] The biological effects of this compound in vivo are therefore largely attributable to the subsequent actions of glycine and tryptophan.

Intestinal Absorption and Metabolism

The intestinal absorption of di- and tripeptides is a critical process for nutrient uptake.[4] this compound is transported across the intestinal brush border membrane by peptide transporters, primarily PepT1.[4] This mechanism can be particularly important in certain pathological conditions where free amino acid transport is impaired.[2]

Absorption Studies

Studies in humans and rats have demonstrated the intestinal absorption of glycyl-tryptophan.[2] In a study involving a patient with Hartnup disease, a condition characterized by impaired transport of neutral amino acids like tryptophan, the absorption of tryptophan was significantly greater when administered as glycyl-tryptophan compared to the free amino acid.[2] This highlights the importance of peptide transport as an alternative pathway for amino acid absorption.[2]

| Study Subject | Compound Administered | Observation | Reference |

| Human (Hartnup disease patient) | Glycyl-tryptophan | Increased absorption of tryptophan compared to free tryptophan administration. | [2] |

| Human (Normal subjects) | Glycyl-tryptophan | Slower rate of tryptophan absorption compared to free tryptophan. | [2] |

| Rat small intestine | Glycyl-tryptophan | Hydrolysis and absorption of the dipeptide. | [2] |

Metabolic Fate

Once inside the enterocytes, this compound is rapidly hydrolyzed by cytosolic peptidases into glycine and tryptophan. These free amino acids then enter the portal circulation and are distributed throughout the body to participate in various metabolic processes.[3]

Potential Biological Roles Derived from Constituent Amino Acids

The in vivo functions of this compound following its hydrolysis are dictated by the roles of glycine and tryptophan.

Glycine-Mediated Effects

Glycine is a non-essential amino acid with diverse functions in the central nervous system and in peripheral tissues.

-

Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the spinal cord and brainstem.[5]

-

Anti-inflammatory and Immunomodulatory Effects: Glycine can suppress the activation of inflammatory cells and reduce the production of pro-inflammatory cytokines.[5]

Tryptophan-Mediated Effects

Tryptophan is an essential amino acid that serves as a precursor for the synthesis of several important bioactive molecules.[6][7]

-

Serotonin and Melatonin Synthesis: In the methoxyindole pathway, tryptophan is converted to serotonin, a key neurotransmitter involved in mood, sleep, and appetite regulation, and subsequently to melatonin, a hormone that regulates the sleep-wake cycle.[6][8]

-

Kynurenine (B1673888) Pathway: The majority of dietary tryptophan is metabolized through the kynurenine pathway, which produces several neuroactive and immunomodulatory metabolites.[6][8] This pathway is crucial for immune tolerance.[9]

-

Indole (B1671886) Pathway: Gut microbiota metabolize tryptophan to produce indole and its derivatives, which play a role in maintaining gut homeostasis and modulating the immune system.[10]

Experimental Protocols

In vivo Intestinal Perfusion

This protocol is used to study the absorption and metabolism of substances in a specific segment of the intestine in vivo.

-

Animal Preparation: Anesthetize a male Wistar rat (250-300 g) and maintain its body temperature.

-

Surgical Procedure: Expose the small intestine through a midline abdominal incision. Cannulate a 10-15 cm segment of the jejunum at both ends.

-

Perfusion: Perfuse the isolated segment with a solution containing this compound (e.g., 10 mM in a buffered saline solution, pH 7.4) at a constant flow rate (e.g., 0.2 mL/min).

-

Sample Collection: Collect the perfusate at timed intervals (e.g., every 15 minutes for 2 hours).

-

Analysis: Analyze the concentration of this compound, glycine, and tryptophan in the collected samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Calculation: Calculate the rate of disappearance of this compound and the appearance of its metabolites to determine the absorption and hydrolysis rates.

References

- 1. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Intestinal absorption of two dipeptides in Hartnup disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Are intact peptides absorbed from the healthy gut in the adult human? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies [aginganddisease.org]

- 7. Unveiling tryptophan dynamics and functions across model organisms via quantitative imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tryptophan and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility and Stability of Glycyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-tryptophan, a dipeptide composed of glycine (B1666218) and L-tryptophan, is of significant interest in various scientific fields, including biochemistry and pharmaceutical development. Its physicochemical properties, particularly its solubility and stability, are critical parameters that influence its handling, formulation, and potential biological applications. This technical guide provides a comprehensive overview of the available data on the solubility of Glycyl-L-tryptophan in various solvents and the factors affecting its stability, including degradation pathways. Detailed experimental protocols for assessing these properties are also presented, along with visual representations of key experimental workflows and degradation pathways to facilitate a deeper understanding for researchers and drug development professionals.

Solubility of Glycyl-L-tryptophan

The solubility of Glycyl-L-tryptophan is influenced by its molecular structure, which incorporates both a hydrophilic peptide backbone and a bulky, hydrophobic indole (B1671886) side chain from the tryptophan residue. This amphipathic nature dictates its solubility profile in different solvent systems.

Qualitative Solubility Profile

Glycyl-L-tryptophan is generally characterized by low solubility in aqueous solutions at neutral pH due to the hydrophobic nature of the tryptophan side chain. Its solubility is expected to be higher in organic solvents. Adjusting the pH of aqueous solutions away from the isoelectric point (pI) of the dipeptide can enhance its solubility by increasing its net charge.

Quantitative Solubility Data

Specific quantitative solubility data for Glycyl-L-tryptophan is limited in publicly available literature. However, data for the closely related tripeptide Glycyl-L-tryptophyl-glycine (Gly-Trp-Gly) provides a useful estimate. The predicted solubility of Gly-Trp-Gly in water is approximately 0.85 g/L.[1] It is important to note that the solubility of oligoglycines tends to decrease with increasing chain length, though the presence of the large hydrophobic tryptophan residue significantly influences this trend.[1]

For comparative purposes, the solubility of the constituent amino acid, L-tryptophan, in various solvents is well-documented and can offer insights into the behavior of tryptophan-containing peptides.

Table 1: Solubility of L-Tryptophan in Water at Different Temperatures

| Temperature (°C) | Solubility (g/L) |

| 25 | 11.4 |

| 50 | 17.1 |

| 75 | 27.95 |

| 100 | 49.9 |

Data sourced from PubChem CID 6305.[2]

Table 2: Predicted Qualitative Solubility of Glycyl-L-tryptophan in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Moderate | The short peptide nature favors water solubility, but the hydrophobic tryptophan residue limits it.[3][4] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | Similar to water, the hydrophobicity of tryptophan is the primary limiting factor.[3] |

| Methanol / Ethanol | Moderate | These polar organic solvents can interact with the peptide backbone and solvate the tryptophan side chain.[4] |

| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of effectively solvating both polar and nonpolar parts of the peptide.[3] |

| Dimethylformamide (DMF) | High | Another effective polar aprotic solvent for dissolving peptides with hydrophobic residues.[3] |

Stability of Glycyl-L-tryptophan

The stability of Glycyl-L-tryptophan is a critical consideration for its storage, formulation, and use in experimental and therapeutic contexts. Degradation can occur through several pathways, primarily affecting the tryptophan residue and the peptide bond.

Factors Influencing Stability

-

pH: The rate of hydrolysis of the peptide bond is pH-dependent. Both acidic and basic conditions can catalyze this process.

-

Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

-

Oxidation: The indole ring of the tryptophan residue is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS), and metal ions.[5]

-

Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of the tryptophan residue.

Degradation Pathways

The primary degradation pathways for Glycyl-L-tryptophan involve the modification of the tryptophan side chain and hydrolysis of the peptide bond.

-

Oxidation of Tryptophan: The indole ring can be oxidized to form various products, including N-formylkynurenine, kynurenine (B1673888), and various hydroxylated derivatives. This process can be accelerated by the presence of oxidizing agents and exposure to light.

-

Hydrolysis: The peptide bond between glycine and tryptophan can be cleaved through hydrolysis, yielding the individual amino acids. This reaction is catalyzed by strong acids or bases and can also occur, albeit more slowly, at neutral pH, especially at elevated temperatures.

Caption: Major degradation pathways of Glycyl-L-tryptophan.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of Glycyl-L-tryptophan.

Protocol for Solubility Determination (Thermodynamic Solubility Assay)

This protocol determines the equilibrium solubility of Glycyl-L-tryptophan in a given solvent.

Materials:

-

Glycyl-L-tryptophan powder

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Add an excess amount of Glycyl-L-tryptophan powder to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for 24-72 hours to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of Glycyl-L-tryptophan using a validated HPLC-UV method.

-

Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

Caption: Workflow for thermodynamic solubility determination.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol is designed to identify potential degradation products and degradation pathways of Glycyl-L-tryptophan under various stress conditions.

Materials:

-

Glycyl-L-tryptophan solution of known concentration

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with UV or MS detector

-

pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of Glycyl-L-tryptophan in a suitable solvent (e.g., water or a buffer).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions (include a control sample stored at -20°C or -80°C, protected from light):

-

Acid Hydrolysis: Add HCl to adjust the pH to 1-2. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Add NaOH to adjust the pH to 12-13. Incubate at room temperature or a slightly elevated temperature.

-

Oxidation: Add a low concentration of H₂O₂ (e.g., 0.1-3%). Incubate at room temperature.

-

Thermal Degradation: Incubate the solution at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for less aggressive conditions).

-

Neutralization: For acid and base-stressed samples, neutralize the pH before analysis.

-

Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method (typically with a C18 column and a gradient elution of acetonitrile (B52724) and water with an additive like trifluoroacetic acid). Monitor the decrease in the main peak of Glycyl-L-tryptophan and the appearance of new peaks corresponding to degradation products. Mass spectrometry can be coupled with HPLC to identify the degradation products.

Caption: Workflow for a forced degradation study.

Biological Context and Signaling Pathways

Direct evidence for the involvement of Glycyl-L-tryptophan in specific cell signaling pathways is currently limited in scientific literature. However, the biological activities of its constituent amino acids and related dipeptides suggest potential roles.

-

Glycine: Functions as an inhibitory neurotransmitter in the central nervous system, primarily by acting on glycine receptors. It has also been shown to have anti-inflammatory and cytoprotective effects.[6]

-

L-Tryptophan: Serves as a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin. It is also metabolized through the kynurenine pathway, which generates several neuroactive and immunomodulatory compounds.[7]

-

Related Dipeptides: Other dipeptides have been shown to be absorbed intact and exert biological effects. For instance, the dipeptide Pro-Gly has been found to promote IGF-1 expression and secretion via the PepT1-JAK2/STAT5 pathway.[8] While not directly applicable to Glycyl-L-tryptophan, this demonstrates the potential for dipeptides to engage with cellular signaling mechanisms.

Further research is required to elucidate the specific biological functions and signaling pathways associated with Glycyl-L-tryptophan.

Conclusion

This technical guide has summarized the current understanding of the solubility and stability of Glycyl-L-tryptophan. While specific quantitative data for this dipeptide is not abundant, the provided information on related compounds and general principles of peptide chemistry, along with detailed experimental protocols, offers a solid foundation for researchers and drug development professionals. The inherent low aqueous solubility and the susceptibility of the tryptophan residue to degradation are key challenges that must be addressed in its handling and formulation. The experimental workflows and degradation pathway diagrams presented herein serve as valuable tools for designing and interpreting studies involving Glycyl-L-tryptophan. Future research should focus on generating more specific quantitative solubility and stability data for this dipeptide and exploring its potential biological activities and involvement in cellular signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Ala-Trp | C14H17N3O3 | CID 85362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Stability of tryptophan-containing peptides in the presence of an L-ascorbic acid-ferric ion system [agris.fao.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

H-Gly-Trp-OH mechanism of action in neuronal cells

An in-depth technical guide on the hypothetical mechanism of action of the dipeptide H-Gly-Trp-OH (Gly-Trp) in neuronal cells, designed for researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific research detailing the mechanism of action for the dipeptide this compound in neuronal cells is not extensively available in the public domain. Therefore, this guide presents a series of hypothetical mechanisms derived from the well-established neurobiological roles of its constituent amino acids, glycine (B1666218) and tryptophan, and the known activities of similar bioactive peptides. The experimental protocols and quantitative data provided are illustrative examples of how one might investigate these proposed mechanisms.

Introduction: A Hypothetical Framework

The dipeptide Glycyl-L-Tryptophan (this compound) is composed of glycine, a primary inhibitory neurotransmitter and a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors, and L-tryptophan, an essential amino acid and the metabolic precursor to serotonin (B10506) and kynurenine. Based on these components, the potential neuronal actions of this compound can be hypothesized to occur through several mechanisms:

-

Direct Receptor Interaction: The intact dipeptide may bind to specific, yet unidentified, neuronal receptors or transporters.

-

Prodrug Activity: this compound could be hydrolyzed by peptidases in the central nervous system (CNS) into its constituent amino acids, glycine and tryptophan, which then exert their own well-documented effects.

-

Modulation of Neuroinflammation and Oxidative Stress: Tryptophan-containing peptides have been shown to suppress microglial activation and reduce neuroinflammation, suggesting a potential role for Gly-Trp in these pathways. Glycine is also a key component of the major endogenous antioxidant, glutathione (B108866) (GSH).

This document will explore these hypothetical mechanisms in detail, providing theoretical data and established experimental protocols to guide future research.

Proposed Signaling Pathways

Dual Modulation of Glycineric and Glutamatergic Systems

A primary hypothetical mechanism involves the cleavage of this compound into glycine. Free glycine can then interact with two major classes of receptors that have opposing effects on neuronal excitability.

-

Inhibitory Action: Glycine acts as an agonist at strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels. Activation of GlyRs in mature neurons typically leads to an influx of Cl⁻, hyperpolarizing the cell and making it less likely to fire an action potential, thus producing an inhibitory effect.

-

Excitatory Co-activation: Glycine is an obligatory co-agonist at NMDA-type glutamate (B1630785) receptors (NMDARs). It binds to the Glycine B site on the GluN1 subunit, which is necessary for the channel to open in the presence of glutamate, leading to Ca²⁺ influx and neuronal excitation.

Modulation of Tryptophan-Dependent Neurotransmitter and Metabolic Pathways

Following its cleavage from the dipeptide, L-tryptophan serves as a crucial precursor for two major metabolic pathways in the brain with significant implications for neuronal function and health.

-

Serotonin Synthesis: Tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase, the rate-limiting step in serotonin (5-HT) synthesis. Serotonin is a key neurotransmitter regulating mood, sleep, and cognition.

-

Kynurenine Pathway (KP): This is the major route of tryptophan metabolism. Tryptophan is converted to kynurenine, which can then be metabolized down two distinct branches: one leading to the neuroprotective NMDA receptor antagonist, kynurenic acid (KYNA), and another leading to the pro-inflammatory and potentially neurotoxic NMDA receptor agonist, quinolinic acid (QUIN). An imbalance in this pathway is implicated in neurodegenerative and psychiatric disorders.

Glycyl-L-tryptophan as a Serotonin Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a critical neurotransmitter in the central nervous system, is synthesized from the essential amino acid L-tryptophan. The rate-limiting step in serotonin synthesis is the availability of L-tryptophan to the brain. This technical guide explores the scientific rationale and methodologies for investigating Glycyl-L-tryptophan, a dipeptide of glycine (B1666218) and L-tryptophan, as a potential precursor to serotonin. By leveraging established biochemical pathways of dipeptide hydrolysis and amino acid metabolism, Glycyl-L-tryptophan presents a plausible candidate for increasing brain tryptophan levels and, consequently, serotonin synthesis. This document provides a comprehensive overview of the underlying science, detailed experimental protocols for its investigation, and a framework for data analysis.

Introduction

The manipulation of serotonin levels in the brain is a cornerstone of treatment for numerous neurological and psychiatric disorders. The direct administration of L-tryptophan has been explored as a means to increase serotonin synthesis. However, its transport across the blood-brain barrier (BBB) is competitive with other large neutral amino acids (LNAAs). The use of dipeptides as prodrugs to enhance the delivery of amino acids to specific tissues is a promising strategy. Glycyl-L-tryptophan, being a simple dipeptide, is a prime candidate for investigation as a bioavailable source of L-tryptophan for central serotonin synthesis.

The Serotonin Synthesis Pathway

The metabolic cascade from L-tryptophan to serotonin is well-characterized.

-

L-Tryptophan Uptake: L-tryptophan is transported across the blood-brain barrier by the large neutral amino acid transporter 1 (LAT1). This transport is competitive with other LNAAs.

-

Conversion to 5-HTP: In serotonergic neurons, L-tryptophan is hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (B29612) (5-HTP). This is the rate-limiting step in serotonin synthesis.

-

Decarboxylation to Serotonin: 5-HTP is then rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to produce serotonin (5-HT).

The following diagram illustrates this critical pathway:

The Hypothesis: Glycyl-L-tryptophan as a Pro-Tryptophan Molecule

The central hypothesis is that orally administered Glycyl-L-tryptophan is hydrolyzed in the gastrointestinal tract, releasing L-tryptophan, which is then absorbed into the bloodstream and subsequently transported into the brain to increase serotonin synthesis.

Enzymatic Hydrolysis of Glycyl-L-tryptophan

The peptide bond in Glycyl-L-tryptophan is susceptible to cleavage by peptidases in the small intestine. Key enzymes involved in this process include:

-

Dipeptidases: These enzymes are present on the brush border of intestinal epithelial cells and within the cytosol of these cells. They exhibit broad specificity and are responsible for the hydrolysis of a wide range of dipeptides into their constituent amino acids.

-

Chymotrypsin: This pancreatic endopeptidase specifically cleaves peptide bonds on the C-terminal side of aromatic amino acids, such as tryptophan.

The proposed hydrolytic cleavage of Glycyl-L-tryptophan is depicted below:

An In-depth Technical Guide to H-Gly-Trp-OH (Glycyl-L-Tryptophan)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the dipeptide H-Gly-Trp-OH, covering its historical context, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological systems.

Introduction and Historical Context

This compound, chemically known as Glycyl-L-Tryptophan, is a dipeptide composed of the amino acids glycine (B1666218) and L-tryptophan. Its discovery is not marked by a single event but is intrinsically linked to the foundational advancements in peptide chemistry. The pioneering work of Emil Fischer, who first synthesized a free dipeptide in 1901 and established the nature of the peptide bond, laid the theoretical groundwork for the synthesis of any peptide, including this compound.

The subsequent development of solution-phase synthesis techniques and, most notably, the invention of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in 1963, revolutionized the field. These methodologies transformed peptide synthesis from a complex, specialized task into a systematic and automatable process, making specific dipeptides like this compound readily accessible for research and development. While it can be isolated from natural sources, having been detected in foods such as chicken and pork, its primary availability for research is through chemical synthesis.

Physicochemical and Spectroscopic Properties

The properties of this compound are derived from its constituent amino acids: the simple, achiral glycine and the bulky, aromatic tryptophan. The indole (B1671886) side-chain of tryptophan dominates its spectroscopic characteristics. Quantitative data is summarized below.

General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | [1] |

| Synonyms | Glycyl-L-tryptophan, Gly-Trp, GW Dipeptide | [1][2] |

| CAS Number | 2390-74-1 | [3][4] |

| Molecular Formula | C₁₃H₁₅N₃O₃ | [4] |

| Molecular Weight | 261.28 g/mol | [4] |

| Physical Description | White to light yellow crystalline powder | [5] |

| Solubility | Soluble in water | [5] |

| pKa Values | Specific experimental data not readily available in cited literature. For reference:- Glycine pKa₁ (α-COOH): ~2.34- Glycine pKa₂ (α-NH₃⁺): ~9.60- Tryptophan pKa₁ (α-COOH): ~2.83- Tryptophan pKa₂ (α-NH₃⁺): ~9.39 | [6] |

| XLogP3 (Computed) | -2.6 | [1] |

| Topological Polar Surface Area | 108 Ų | [1] |

Spectroscopic Properties

The intrinsic fluorescence of this compound is a key feature, conferred by the tryptophan residue, making it a useful intrinsic probe in biophysical studies.

| Spectroscopic Property | Value | Notes |

| Fluorescence λex (max) | ~280 nm | Typical for tryptophan in an aqueous environment. |

| Fluorescence λem (max) | ~350 - 355 nm | The fluorescence is known to be partially quenched by the adjacent peptide bond compared to free tryptophan. |

| Mass Spectrometry | Exact Mass: 261.11134135 Da | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through standard peptide synthesis methodologies. Below are detailed protocols for its synthesis, purification, and characterization.

Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This is the most common modern method for peptide synthesis due to its efficiency and ease of purification.

-

Resin Preparation :

-

Select a suitable resin for a C-terminal carboxylic acid, such as a 2-chlorotrityl chloride or Wang resin.

-

Swell the resin (e.g., 100-200 mesh, 0.5 mmol/g substitution) in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

-

First Amino Acid (Tryptophan) Loading :

-

Dissolve Fmoc-Trp(Boc)-OH (2-4 equivalents relative to resin capacity) and a base like N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents) in Dichloromethane (DCM) or DMF.

-

Add the amino acid solution to the drained, swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

-

Cap any unreacted sites on the resin using an acetic anhydride/DIPEA solution in DMF for 30 minutes.

-

-

Peptide Elongation Cycle (Glycine Coupling) :

-

Fmoc Deprotection : Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc protecting group from the tryptophan amine.

-

Washing : Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

-

Coupling : Dissolve Fmoc-Gly-OH (3-5 equivalents), a coupling reagent like HBTU/HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Add this activation mixture to the resin.

-

Agitate for 1-2 hours at room temperature. A colorimetric test (e.g., Kaiser test) can be performed to confirm reaction completion.

-

Washing : Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Deprotection and Cleavage :

-

Perform a final Fmoc deprotection with 20% piperidine in DMF as described above.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The TIS acts as a scavenger to protect the tryptophan side chain.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the resulting white powder under vacuum.

-

Purification via Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying peptides based on their hydrophobicity.[7][8]

-

Sample Preparation : Dissolve the crude, dried peptide in a minimal amount of the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% TFA). Filter the solution through a 0.45 µm syringe filter.

-

System Setup :

-

Column : C18 stationary phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% TFA in HPLC-grade water.

-

Mobile Phase B : 0.1% TFA in HPLC-grade acetonitrile.

-

-

Chromatography :

-

Equilibrate the column with a low concentration of Mobile Phase B (e.g., 5-10%).

-

Inject the prepared sample onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30-40 minutes.

-

Monitor the elution profile using a UV detector at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan side chain).

-

-

Fraction Collection & Analysis : Collect fractions corresponding to the main peak. Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions.

-

Lyophilization : Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white, fluffy powder.

Characterization

-

Mass Spectrometry :

-

Method : Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Procedure : Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).

-

Expected Result : A major peak corresponding to the [M+H]⁺ ion at m/z 262.12, confirming the correct molecular weight.

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy :

-

Method : ¹H NMR provides structural confirmation by showing signals for all non-exchangeable protons.

-

Procedure : Dissolve the peptide in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Expected Signals (in D₂O, approximate shifts) :

-

Tryptophan Indole Ring : Aromatic protons between ~7.0-7.8 ppm.

-

Tryptophan α-CH : ~4.5 ppm (triplet).

-

Tryptophan β-CH₂ : ~3.3 ppm (doublet).

-

Glycine α-CH₂ : ~3.8 ppm (singlet).

-

-

Note: Amide (NH) and carboxylic acid (OH) protons will exchange in D₂O and may not be visible. Using DMSO-d₆ will allow for their observation.

-

Biological Role and Metabolic Pathways

This compound does not have a known direct signaling function. Its primary biological significance is as a metabolite and a source of its constituent amino acids upon hydrolysis by peptidases in the gut, liver, kidney, or other tissues.[9][10] Once cleaved, the released L-tryptophan becomes available for its crucial metabolic roles. Over 95% of free tryptophan is catabolized through the kynurenine (B1673888) pathway, with the remainder entering the serotonin (B10506) and indole pathways.

Tryptophan Metabolic Pathways

The fate of the tryptophan moiety of this compound is critical in numerous physiological and pathological processes.

-

Kynurenine Pathway : This is the principal route of tryptophan degradation. It produces several neuroactive metabolites, including kynurenic acid (a neuroprotectant) and quinolinic acid (a potential neurotoxin). This pathway is also essential for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺).

-

Serotonin Pathway : A small but vital fraction of tryptophan is hydroxylated and decarboxylated to produce the neurotransmitter serotonin (5-hydroxytryptamine), which plays a major role in regulating mood, sleep, and appetite. Serotonin can be further converted to the hormone melatonin (B1676174) in the pineal gland.

-

Indole Pathway : Gut microbiota can metabolize tryptophan into various indole derivatives, which act as signaling molecules that interact with the host, influencing gut barrier function and immune responses.

Visualizations

Experimental Workflow Diagram

Tryptophan Metabolism Signaling Pathway

References

- 1. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. CAS 2390-74-1: Glycyl-L-tryptophan | CymitQuimica [cymitquimica.com]

- 6. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2390-74-1 CAS MSDS (GLYCYL-L-TRYPTOPHAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Ubiquitous Dipeptide: An In-depth Technical Guide to the Natural Occurrence and Sources of H-Gly-Trp-OH

For Immediate Release

A comprehensive technical guide providing researchers, scientists, and drug development professionals with an in-depth understanding of the natural occurrence, sources, and potential biological significance of the dipeptide H-Gly-Trp-OH (Glycyl-L-tryptophan). This document summarizes the current state of knowledge, presents available quantitative data, details experimental protocols for its analysis, and explores potential signaling pathways.

Introduction

This compound, a dipeptide composed of glycine (B1666218) and L-tryptophan, is an intriguing molecule with potential biological activities stemming from its constituent amino acids. Glycine is the simplest amino acid, contributing to flexibility and acting as a neurotransmitter, while tryptophan is an essential amino acid with a bulky indole (B1671886) side chain, serving as a precursor for serotonin (B10506) and melatonin. The combination of these two residues in a dipeptide structure suggests a unique biochemical entity with potential roles in various physiological processes. This guide delves into the known natural sources of this compound and provides a framework for its further investigation.

Natural Occurrence and Sources

This compound has been identified as a metabolite and its presence has been reported in a variety of organisms, from microorganisms to plants and animals. While comprehensive quantitative data across different species is still an emerging area of research, existing studies indicate its widespread, albeit low-level, distribution.

Table 1: Reported Natural Occurrence of Glycyl-Tryptophan and Related Dipeptides

| Organism/Source | Compound | Method of Detection | Reference |

| Brassica napus (Rapeseed) | Tryptophylglycine | Not Specified | [1](--INVALID-LINK--) |

| Saccharomyces cerevisiae (Yeast) | Tryptophylglycine | Not Specified | [1](--INVALID-LINK--) |

| Anatidae (Ducks, Geese, Swans) | Glycyl-Tryptophan | Not Specified | |

| Gallus gallus (Chicken) | Glycyl-Tryptophan | Not Specified | |

| Sus scrofa domestica (Domestic Pig) | Glycyl-Tryptophan | Not Specified |

Note: The references primarily indicate the detection of the dipeptide, with specific concentration data being limited in the public domain.

Quantitative Data

Obtaining precise quantitative data for this compound in various natural sources is challenging and represents a significant area for future research. The table below presents hypothetical quantitative data to illustrate how such information could be structured for comparative analysis. These values are not experimentally derived from a single comparative study but are based on the types of concentrations that might be expected for dipeptides in biological tissues.

Table 2: Hypothetical Quantitative Data of this compound in Various Sources

| Source | Tissue/Part | Concentration (µg/g wet weight) |

| Brassica napus | Seed Meal | 0.5 - 2.0 |

| Saccharomyces cerevisiae | Fermentation Broth | 0.1 - 1.5 |

| Gallus gallus (Chicken) | Pectoral Muscle | 1.0 - 5.0 |

| Sus scrofa (Pork) | Loin Muscle | 1.5 - 7.0 |

Experimental Protocols

The accurate quantification of this compound from complex biological matrices requires robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity. Below is a detailed, generalized protocol for the extraction and quantification of this compound.

Extraction of this compound from Biological Tissues (e.g., Muscle)

Objective: To extract small molecule metabolites, including dipeptides, from tissue samples for LC-MS/MS analysis.

Materials:

-

Tissue sample (e.g., chicken breast, pork loin)

-

Liquid nitrogen

-

Homogenizer (e.g., bead beater or mortar and pestle)

-

Extraction solvent: 80% methanol (B129727) in water, pre-chilled to -20°C

-

Centrifuge capable of 4°C and >14,000 x g

-

Syringe filters (0.22 µm, PTFE)

-

Autosampler vials

Protocol:

-

Flash-freeze approximately 100 mg of fresh tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol to the tube.

-

Homogenize the sample on ice for 3 x 30-second bursts, with 30-second intervals to prevent heating.

-

Vortex the homogenate for 1 minute.

-

Incubate the sample at -20°C for 1 hour to precipitate proteins.

-

Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the metabolites.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

-

Store the extracted sample at -80°C until LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

Objective: To quantify the concentration of this compound in the prepared extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

Materials:

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., H-Gly-Trp(¹³C₁₁,¹⁵N₂)-OH)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Protocol:

-

Preparation of Standards: Prepare a stock solution of this compound analytical standard in water. Create a series of calibration standards by serial dilution of the stock solution. Spike each standard and sample with the internal standard at a fixed concentration.

-

LC Conditions:

-

Column Temperature: 40°C

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 2% B

-

1-8 min: linear gradient to 95% B

-

8-10 min: hold at 95% B

-

10.1-12 min: return to 2% B and equilibrate

-

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions (example values, requires optimization):

-

This compound: Precursor ion (Q1) m/z 262.1 -> Product ion (Q3) m/z 130.1 (indole immonium ion)

-

Internal Standard: Precursor ion (Q1) m/z 275.1 -> Product ion (Q3) m/z 143.1

-

-

-